molecular formula C21H22N3O8P B11378431 Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-nitrophenyl)-1,3-oxazol-4-yl}phosphonate

Diethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-nitrophenyl)-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11378431
M. Wt: 475.4 g/mol
InChI Key: XMDGTVSJAABZGX-UHFFFAOYSA-N
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Description

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a nitrophenyl group, and an oxazole ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole group can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Nitro Group: The nitrophenyl group is introduced via nitration of a suitable aromatic precursor.

    Oxazole Ring Formation: The oxazole ring is formed through a cyclization reaction involving an amino alcohol and a carboxylic acid derivative.

    Phosphonate Ester Formation: The final step involves the esterification of the oxazole derivative with diethyl phosphite under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Corresponding oxides of the benzodioxole and oxazole rings.

    Reduction Products: Amino derivatives of the nitrophenyl group.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzodioxole and oxazole rings are known to interact with proteins and nucleic acids, potentially disrupting cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIETHYL (5-{[(2H-1,3-BENZODIOXOL-5-YL)METHYL]AMINO}-2-(4-NITROPHENYL)-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phosphonate ester further enhances its potential as a versatile compound in various applications.

Properties

Molecular Formula

C21H22N3O8P

Molecular Weight

475.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-diethoxyphosphoryl-2-(4-nitrophenyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C21H22N3O8P/c1-3-30-33(27,31-4-2)21-20(22-12-14-5-10-17-18(11-14)29-13-28-17)32-19(23-21)15-6-8-16(9-7-15)24(25)26/h5-11,22H,3-4,12-13H2,1-2H3

InChI Key

XMDGTVSJAABZGX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC4=C(C=C3)OCO4)OCC

Origin of Product

United States

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